![molecular formula C7H9Cl2N B1374266 3-(Chloromethyl)aniline hydrochloride CAS No. 145883-50-7](/img/structure/B1374266.png)
3-(Chloromethyl)aniline hydrochloride
Overview
Description
3-(Chloromethyl)aniline hydrochloride is a chemical compound with the molecular formula C7H9Cl2N and a molecular weight of 178.06 . It is often used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)aniline hydrochloride consists of a benzene ring with an amine (-NH2) and a chloromethyl (-CH2Cl) group attached to it . The exact positions of these groups on the benzene ring would depend on the specific isomer of the compound.It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
Application in Polymer Synthesis
3-(Chloromethyl)aniline hydrochloride derivatives have been explored in the synthesis of polyurethane cationomers. These compounds, such as 2-chloromethyl-N-(2-hydroxybenzilidene)aniline, have been used to obtain polymeric films with fluorescent properties. The photochromic mechanism and structure of these salicylideneanil units are significant in the context of materials science (Buruianǎ et al., 2005).
Development of Drug Carriers
In the field of medical research, derivatives of 3-(chloromethyl)aniline hydrochloride have been used to enhance the therapeutic capacity and stability of drugs for brain tumors. Specifically, magnetic nanoparticles coated with polymers like poly[aniline-co-N-(1-one-butyric acid) aniline] have been created to improve drug delivery systems, offering potential advancements in cancer treatment (Hua et al., 2011).
Synthesis of Labelled Compounds
The conversion of [13C6]-aniline or its hydrochloride salt to [13C6]-3,5-dichloroaniline demonstrates its application in synthesizing compounds used as internal standards in drug metabolism and pharmacokinetics studies. This highlights its importance in pharmaceutical research (Latli et al., 2008).
Environmental Studies and Biodegradation
3-(Chloromethyl)aniline hydrochloride derivatives have been studied for their environmental impact and biodegradation. For instance, Delftia sp. AN3, a bacterial strain, has been found capable of degrading aniline and its derivatives, offering insights into environmental bioremediation techniques (Liu et al., 2002).
Chemical Synthesis and Material Science
The compound has been used in synthesizing various chemicals and materials, demonstrating its versatility in chemical reactions and potential applications in material science. For example, synthesis processes involving 3-(chloromethyl)aniline hydrochloride have been developed for industrial production, showing its significance in chemical manufacturing (Zhang Qingwen, 2011).
Mechanism of Action
Target of Action
It’s known that chloromethyl groups in organic compounds often react with nucleophilic sites in biological molecules, potentially leading to modifications of proteins or nucleic acids .
Mode of Action
It’s known that benzylic halides, such as 3-(chloromethyl)aniline hydrochloride, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with its targets by forming covalent bonds, leading to modifications in the target molecules.
properties
IUPAC Name |
3-(chloromethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWJYDANJTXFIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
145883-50-7 | |
Record name | 3-(chloromethyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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